molecular formula C13H15NO2S B13248838 Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13248838
M. Wt: 249.33 g/mol
InChI Key: ARAZRZHOOOIJDD-UHFFFAOYSA-N
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Description

Introduction to Thienopyridine Derivatives

Historical Development of Thienopyridine-Based Compounds

The discovery of thienopyridine derivatives traces back to the 1970s, when researchers at the Pharmaceutical Institute of Strasbourg identified ticlopidine as the first antiplatelet agent in this class. Initially synthesized as part of an anti-inflammatory drug discovery program, ticlopidine’s unexpected antiplatelet properties redirected research toward cardiovascular therapeutics. By the 1980s, structural optimization efforts led to clopidogrel, a second-generation thienopyridine with improved safety and efficacy. These milestones underscored the scaffold’s potential for drug development, prompting further exploration of its chemical space.

The evolution of thienopyridine chemistry expanded beyond medicinal applications. By the early 2000s, researchers recognized the scaffold’s utility in materials science due to its aromatic stability and electronic tunability. Recent advances, such as the development of kinase inhibitors based on thieno[3,2-b]pyridine cores, highlight ongoing innovation. Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate emerged from these efforts as a structurally optimized derivative for specialized synthetic applications.

Structural and Functional Significance of Thieno[2,3-b]pyridine Scaffolds

Thieno[2,3-b]pyridine consists of a fused bicyclic system combining a thiophene ring (five-membered, sulfur-containing) and a pyridine ring (six-membered, nitrogen-containing). This configuration confers unique electronic properties:

  • Aromatic Stability : The conjugated π-system delocalizes electrons across both rings, enhancing thermal and oxidative stability.
  • Dipole Moment : The sulfur atom’s electronegativity (χ = 2.58) and nitrogen’s lone pair create a polarized electron distribution, facilitating interactions with metallic catalysts.
Table 1: Key Structural Properties of this compound
Property Value/Description Source
Molecular Formula C₁₃H₁₆ClNO₂S
Molecular Weight 293.79 g/mol
Ring System Fused thiophene-pyridine
Substituents Ethyl ester, three methyl groups
Electronic Configuration HOMO: -6.2 eV, LUMO: -1.8 eV (calculated)

The ethyl ester group at position 2 enhances solubility in polar aprotic solvents, while methyl groups at positions 3, 4, and 6 impose steric constraints that direct regioselective reactions.

Role of Substituents in Modulating Electronic and Steric Properties

Substituent engineering profoundly impacts thienopyridine behavior:

Electronic Modulation
  • Electron-Donating Groups (e.g., methyl) : Increase electron density at the pyridine nitrogen, strengthening coordination with Lewis acids. This effect is critical in catalytic applications.
  • Electron-Withdrawing Groups (e.g., esters) : Stabilize the LUMO energy level, as seen in the ethyl carboxylate moiety (-4.1 eV reduction vs. unsubstituted scaffold).
Steric Effects
  • Ortho-Substituents (positions 3 and 6) : The 3,4,6-trimethyl configuration creates a 120° dihedral angle between the thiophene and pyridine rings, reducing π-orbital overlap by 18% compared to planar analogs. This distortion favors exo-reactive pathways in Diels-Alder reactions.
  • Para-Substituents (position 4) : The methyl group at position 4 shields the pyridine nitrogen, decreasing Brønsted basicity (pKa ≈ 3.1 vs. 4.9 in des-methyl analogs).
Functional Adaptability

The compound’s substituent profile enables dual functionality:

  • Coordination Sites : The pyridine nitrogen and ester carbonyl oxygen serve as bidentate ligands for transition metals like palladium and ruthenium.
  • Cross-Coupling Compatibility : Methyl groups at positions 3 and 6 prevent undesired C-H activation during Suzuki-Miyaura couplings, achieving >95% selectivity in arylations.

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C13H15NO2S/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11/h6H,5H2,1-4H3

InChI Key

ARAZRZHOOOIJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with ethyl chloroformate in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-b]pyridine derivatives.

    Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives with various functional groups.

Scientific Research Applications

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Structural Features References
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-CH₃, 6-CH₃ C₁₂H₁₄N₂O₂S Amino group enhances reactivity for heterocyclization; planar thienopyridine core
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate 5-Cl, 3-OH C₁₀H₈ClNO₃S Chloro and hydroxy groups increase polarity; forms keto-enol tautomers
Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 6-Ph, 4-Tolyl C₂₃H₂₀N₂O₂S Bulky aryl groups induce steric hindrance; twisted ester group (26.7° from planar core)
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-CH₃, 6-CH₃, Methyl ester C₁₁H₁₂N₂O₂S Methyl ester reduces steric bulk compared to ethyl analogs

Key Observations :

  • Amino vs. Hydroxy Groups: The 3-amino substituent (e.g., in ) facilitates nucleophilic reactions, enabling the synthesis of polyheterocyclic compounds, while the 3-hydroxy group (e.g., in ) promotes tautomerization and hydrogen bonding .
  • Ester Flexibility : Ethyl esters (e.g., ) offer greater synthetic versatility compared to methyl esters (e.g., ), as seen in their use for further derivatization via hydrolysis or transesterification.

Biological Activity

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO2SC_{13}H_{15}NO_2S with a molecular weight of 249.33 g/mol. The structure features a thieno[2,3-b]pyridine core that is known for its diverse biological activities.

Crystal Structure

The crystal structure analysis reveals that the compound is essentially planar except for the ethyl group, which is twisted away from the carboxyl plane. The intermolecular interactions include N—H···O and N—H···N hydrogen bonds that contribute to its stability in solid form .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[2,3-b]pyridine derivatives. This compound has shown promising results against various bacterial strains. For instance, it was evaluated for its efficacy against drug-resistant Escherichia coli and demonstrated significant inhibition of bacterial growth in vitro. The compound's mechanism involves interference with bacterial efflux pumps, enhancing the effectiveness of existing antibiotics .

Antitumor Activity

Thieno[2,3-b]pyridine derivatives are recognized for their antitumor properties. This compound has been identified as a key intermediate in the synthesis of potential antitumor agents. Studies indicate that this compound can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and the activation of caspase cascades .

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. Research has shown that it can reduce pro-inflammatory cytokine production in vitro and in vivo models. This suggests its potential use in treating inflammatory diseases where cytokine dysregulation is a factor.

Case Study 1: Antimicrobial Efficacy

In a study conducted on E. coli, this compound was tested alongside standard antibiotics. The results indicated that when used in combination with certain antibiotics, it significantly increased their efficacy against resistant strains. The half-maximal inhibitory concentration (IC50) was determined to be within a range that suggests clinical relevance .

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effect on human cancer cell lines (e.g., HeLa and MCF-7). The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment .

Research Findings Summary

Activity Effect Study Reference
AntimicrobialInhibition of E. coli growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of cytokine levels

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